molecular formula C22H13Cl2N5O3 B11050252 N'-(3,4-dichlorobenzyl)-N'-(4,5-dicyano-2-nitrophenyl)benzohydrazide

N'-(3,4-dichlorobenzyl)-N'-(4,5-dicyano-2-nitrophenyl)benzohydrazide

Cat. No. B11050252
M. Wt: 466.3 g/mol
InChI Key: DUEAIFPEVSPFNJ-UHFFFAOYSA-N
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Description

“N’-(3,4-dichlorobenzyl)-N’-(4,5-dicyano-2-nitrophenyl)benzohydrazide” is a synthetic organic compound that belongs to the class of hydrazides These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N’-(3,4-dichlorobenzyl)-N’-(4,5-dicyano-2-nitrophenyl)benzohydrazide” typically involves the reaction of 3,4-dichlorobenzyl hydrazine with 4,5-dicyano-2-nitrobenzaldehyde. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to reflux, and the progress of the reaction is monitored using techniques such as thin-layer chromatography (TLC).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction conditions, including temperature, pressure, and reaction time, are optimized to maximize yield and purity. The final product is typically purified using recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

“N’-(3,4-dichlorobenzyl)-N’-(4,5-dicyano-2-nitrophenyl)benzohydrazide” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert nitro groups to amino groups, altering the compound’s properties.

    Substitution: Halogen atoms in the benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group may yield an amino derivative, while substitution reactions can introduce various functional groups into the benzyl ring.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of “N’-(3,4-dichlorobenzyl)-N’-(4,5-dicyano-2-nitrophenyl)benzohydrazide” involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are typically elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

    N’-(3,4-dichlorobenzyl)-N’-(4,5-dicyano-2-nitrophenyl)benzohydrazide: can be compared with other hydrazides, such as:

Uniqueness

The uniqueness of “N’-(3,4-dichlorobenzyl)-N’-(4,5-dicyano-2-nitrophenyl)benzohydrazide” lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various applications.

properties

Molecular Formula

C22H13Cl2N5O3

Molecular Weight

466.3 g/mol

IUPAC Name

N'-[(3,4-dichlorophenyl)methyl]-N'-(4,5-dicyano-2-nitrophenyl)benzohydrazide

InChI

InChI=1S/C22H13Cl2N5O3/c23-18-7-6-14(8-19(18)24)13-28(27-22(30)15-4-2-1-3-5-15)20-9-16(11-25)17(12-26)10-21(20)29(31)32/h1-10H,13H2,(H,27,30)

InChI Key

DUEAIFPEVSPFNJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NN(CC2=CC(=C(C=C2)Cl)Cl)C3=C(C=C(C(=C3)C#N)C#N)[N+](=O)[O-]

Origin of Product

United States

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